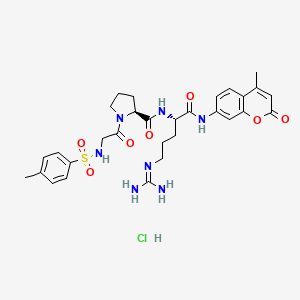

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Descripción

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride (CAS: 117961-27-0) is a fluorogenic protease substrate composed of three key components:

- N-p-Tosyl group: A sulfonamide moiety (p-toluenesulfonyl) that enhances specificity by blocking nonspecific interactions.

- Tripeptide sequence (Gly-Pro-Arg): A thrombin-sensitive motif, where thrombin cleaves after the arginine residue.

- 7-amido-4-methylcoumarin (AMC): A fluorophore released upon enzymatic cleavage, detectable at excitation/emission wavelengths of 380/460 nm .

This compound is widely used in research to study protease activity, particularly thrombin and trypsin-like enzymes, in biochemical and physiological assays (e.g., gut luminal proteases in irritable bowel syndrome studies) .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKKDQGNHCPIE-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Functionalization and Linker Attachment

The synthesis begins with the preparation of a solid support modified to anchor the 7-amido-4-methylcoumarin (AMC) moiety. A novel AMC-resin, derived from Wang resin, is functionalized with 7-N-(fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH). This linker enables sequential peptide elongation while preserving the coumarin fluorophore. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for subsequent couplings.

Stepwise Peptide Assembly

The Gly-Pro-Arg tripeptide sequence is constructed using standard Fmoc-chemistry:

-

Glycine Incorporation : Fmoc-Gly-OH is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in the presence of N,N-diisopropylethylamine (DIPEA).

-

Proline Coupling : Fmoc-Pro-OH is added under similar conditions, with extended reaction times (2–4 hours) to overcome steric hindrance.

-

Arginine Attachment : Fmoc-Arg(Pbf)-OH (Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is coupled, with the side-chain protected to prevent undesired reactions.

Tosyl Group Introduction

After peptide assembly, the N-terminal Fmoc group is removed, and the tosyl (p-toluenesulfonyl) group is introduced using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with pyridine as a base. This step requires rigorous anhydrous conditions to minimize hydrolysis.

Cleavage and Decarboxylation

The peptide-ACA (7-aminocoumarin-4-acetic acid) conjugate is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5). Subsequent decarboxylation in aqueous methanol at 60°C for 12 hours yields the free AMC derivative.

Solution-Phase Synthesis Strategies

Fragment Condensation Approach

In traditional solution-phase methods, the peptide (Gly-Pro-Arg) and AMC moieties are synthesized separately:

-

Peptide Synthesis : Gly-Pro-Arg is assembled via sequential coupling using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent.

-

AMC Activation : 7-Amino-4-methylcoumarin is functionalized with a carboxylic acid group using bromoacetic acid, forming 7-amido-4-methylcoumarin-4-acetic acid.

-

Conjugation : The peptide and AMC-acetic acid are coupled using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by hydrochloric acid treatment to form the hydrochloride salt.

Tosylation in Solution

Alternative protocols introduce the tosyl group earlier by starting with Tos-Gly-OH. This pre-tosylated glycine is coupled to Pro-Arg-AMC using mixed carbonic anhydride methods, though this approach risks racemization and requires chiral purification.

Industrial-Scale Production and Optimization

Automated Peptide Synthesizers

Large-scale production employs automated synthesizers with temperature-controlled reaction vessels. Key parameters include:

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Coupling Temperature | 25–30°C | Maximize reaction rate |

| Solvent | DMF/CHCl₃ (9:1) | Enhance resin swelling |

| Activation Time | 30 minutes | Ensure complete HBTU activation |

Purification Techniques

Crude product is purified via reversed-phase HPLC using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). The hydrochloride salt is precipitated by adding 1M HCl to the purified fractions.

Analytical Validation of Synthesis

Purity Assessment

Yield Optimization

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| SPPS Assembly | 65–75% | 85–90% |

| Tosylation | 80–85% | 90–95% |

| Final Cleavage | 70–80% | 88–92% |

Comparative Analysis of Methodologies

Solid-Phase vs. Solution-Phase Synthesis

| Factor | Solid-Phase | Solution-Phase |

|---|---|---|

| Time Efficiency | 3–5 days | 7–10 days |

| Purification Complexity | Minimal (resin washing) | Extensive (chromatography) |

| Scalability | High (automation compatible) | Moderate |

Cost Considerations

-

Solid-Phase : Higher initial resin cost (~$200/g) but lower solvent consumption.

-

Solution-Phase : Lower reagent costs but requires expensive chiral separations.

Challenges and Mitigation Strategies

Racemization During Tosylation

The basic conditions of tosylation can induce racemization at the glycine residue. Mitigation includes:

Análisis De Reacciones Químicas

Types of Reactions

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by proteases like thrombin, resulting in the cleavage of the peptide bond and release of 7-amido-4-methylcoumarin.

Substitution: The tosyl group can be substituted under specific conditions, leading to the formation of different derivatives

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).

Substitution: Requires nucleophilic reagents and can be performed in organic solvents like dimethyl sulfoxide (DMSO) or methanol

Major Products

Hydrolysis: Produces 7-amido-4-methylcoumarin and the corresponding peptide fragments.

Substitution: Results in various tosyl derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Enzyme Kinetics

The compound is primarily used to study the kinetics of proteases such as thrombin. By measuring the fluorescence intensity after cleavage, researchers can determine reaction rates and enzyme activity levels.

Drug Development

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride plays a crucial role in screening potential inhibitors of proteases. This is particularly important for developing therapeutic agents targeting diseases related to protease activity.

Biochemical Assays

It is employed in various biochemical assays to measure protease activity, providing insights into enzyme mechanisms and interactions with substrates or inhibitors.

Medical Research

The compound is significant in medical research concerning blood coagulation and related disorders. Studies have shown its utility in understanding thrombin's role in conditions like diabetic neuropathy, where thrombin's activity can contribute to nerve conduction dysfunction .

Case Studies and Research Findings

-

Thrombin Activity Measurement :

A study demonstrated the effectiveness of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride in photometric assays for measuring thrombin activity. The substrate was cleaved at a specific wavelength (366 nm), providing reliable data for clinical diagnostics related to coagulation disorders . -

Inhibition Studies :

Research has utilized this compound to identify and characterize inhibitors of thrombin, contributing to the development of anticoagulant therapies that could mitigate risks associated with thrombosis . -

Enzyme Mechanism Insights :

Investigations into the binding affinities and kinetic parameters of various serine proteases using this substrate have provided critical insights into enzyme mechanisms and potential therapeutic targets .

Mecanismo De Acción

The compound acts as a substrate for proteases, particularly thrombin. The mechanism involves:

Binding: The peptide chain binds to the active site of the protease.

Cleavage: The protease cleaves the peptide bond, releasing 7-amido-4-methylcoumarin.

Fluorescence: The released 7-amido-4-methylcoumarin exhibits fluorescence, which can be measured to determine enzyme activity

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of AMC-Based Protease Substrates

Key Findings:

Structural Determinants of Specificity :

- The tripeptide sequence dictates enzyme targeting. For example:

- Gly-Pro-Arg (Tos-Gly-Pro-Arg-AMC) is selectively cleaved by thrombin due to its preference for proline at the P2 position and arginine at P1 .

- Gly-Gly-Leu (Z-Gly-Gly-Leu-AMC) targets cathepsin B, which recognizes hydrophobic residues like leucine at P1 . N-terminal modifications (Tosyl vs. Z vs. CBZ) influence solubility and steric hindrance. Tosyl groups improve thrombin specificity by preventing nonspecific binding .

Fluorophore Release Kinetics :

- All compounds release AMC upon cleavage, but kinetic parameters (e.g., $Km$, $k{cat}$) vary based on peptide-enzyme interactions. For instance:

- Tos-Gly-Pro-Arg-AMC exhibits higher specificity for thrombin compared to CBZ-Arg-AMC, which is broadly cleaved by trypsin-like proteases .

- Z-Gly-Gly-Leu-AMC shows higher affinity for cathepsin B due to the leucine residue .

Research Applications :

- Tos-Gly-Pro-Arg-AMC·HCl : Used in gut microbiome studies to quantify luminal protease activity in irritable bowel syndrome models .

- CBZ-Arg-AMC·HCl : Employed in high-throughput trypsin inhibition assays .

- Z-Gly-Pro-AMC : Applied in neurological research to study prolyl endopeptidases linked to neurodegenerative diseases .

Actividad Biológica

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound primarily recognized for its role as a substrate in proteolytic enzyme assays. Its unique structure, which includes a coumarin moiety, enhances its utility in biochemical research, particularly in studies involving enzyme kinetics and inhibition.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 629.78 g/mol. The presence of the tosyl group provides stability and solubility, while the 7-amido-4-methylcoumarin portion is responsible for its fluorescent properties, making it useful for real-time monitoring of enzymatic reactions.

Enzymatic Substrate

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride exhibits significant biological activity as a substrate for various serine proteases. The compound's structure allows it to effectively interact with enzymes such as trypsin and thrombin, leading to measurable fluorescence changes upon cleavage. This property is critical for studying enzyme mechanisms and developing therapeutic agents.

Case Studies and Research Findings

- Enzyme Kinetics : Research has demonstrated that this compound can be utilized to measure the activity of serine proteases in vitro. For instance, studies have shown that the compound's cleavage by thrombin can be monitored fluorometrically, providing insights into enzyme kinetics and inhibitor interactions .

- Inhibition Studies : Inhibition studies have indicated that N-p-Tosyl-Gly-Pro-Arg can serve as a valuable tool for assessing the inhibitory effects of various compounds on serine proteases. This capability is particularly important in drug development, where understanding enzyme inhibition can lead to novel therapeutic strategies .

- Protease Activity in Biological Systems : A study involving germ-free mice highlighted the role of gut microbiota in regulating proteolytic activity using N-p-Tosyl-Gly-Pro-Arg as a substrate. The findings suggested that specific microbial communities could modulate host protease activity, influencing overall gut health .

Comparative Analysis with Similar Compounds

The following table summarizes key features of N-p-Tosyl-Gly-Pro-Arg compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin | Coumarin derivative | Contains proline; used in various enzymatic assays |

| Boc-Leu-Ser-Thr-Arg 7-amido-4-methylcoumarin | Coumarin derivative | Broader substrate specificity; incorporates leucine |

| Boc-Gly-Lys-Lys-AMC | Amido compound | Contains two lysine residues; useful for polylysine interactions |

Q & A

Basic Research Questions

Q. What is the standard protocol for using N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride in protease activity assays?

- Methodology : Prepare a stock solution (e.g., 10 mM in DMSO or ethanol, as solubility permits) and dilute in assay buffer to working concentrations (typically 10–200 µM). Add enzyme (e.g., serine proteases like thrombin or trypsin-like enzymes) and monitor fluorescence intensity over time (λex = 380 nm, λem = 465 nm). Include controls without enzyme to account for background fluorescence. Initial rates of fluorescence increase correlate with enzymatic activity .

Q. How can enzyme kinetic parameters (Km, Vmax) be determined using this substrate?

- Methodology : Perform assays at varying substrate concentrations (e.g., 0.1–50 µM) under saturating enzyme conditions. Plot initial velocity (V0) vs. substrate concentration and fit data to the Michaelis-Menten equation. Use nonlinear regression or Lineweaver-Burk plots to derive Km and Vmax. Ensure linearity of fluorescence signal with time and substrate concentration to avoid inner filter effects .

Q. What are the optimal storage conditions for maintaining substrate stability?

- Methodology : Store lyophilized powder at –20°C in a desiccator. Avoid repeated freeze-thaw cycles for reconstituted solutions. Stability tests show no degradation under these conditions for ≥12 months. For aqueous solutions, use within 24 hours when stored at 4°C .

Advanced Research Questions

Q. How to troubleshoot low signal-to-noise ratios in fluorogenic assays using this substrate?

- Methodology :

- Purity check : Verify substrate integrity via HPLC (≥95% purity recommended) .

- Enzyme activity : Confirm enzyme functionality with a positive control (e.g., Boc-Glu(OBzl)-Gly-Arg-AMC for trypsin-like proteases) .

- Inner filter effect : Dilute substrate if fluorescence exceeds detector linear range (e.g., keep absorbance <0.1 at λex) .

- Quenching agents : Test for interference from reducing agents (e.g., DTT) or heavy metal ions .

Q. How to resolve conflicting kinetic data between studies using this substrate?

- Methodology :

- Buffer conditions : Compare ionic strength, pH (optimal range 7.0–8.5 for serine proteases), and cofactors (e.g., Ca<sup>2+</sup> for thrombin).

- Enzyme source : Recombinant vs. purified native enzymes may exhibit varying specificities .

- Substrate lot variability : Replicate experiments with freshly prepared substrate from different batches .

Q. How does this substrate compare to other coumarin derivatives for studying protease specificity?

- Comparison Table :

- Selection criteria : Match peptide sequence to enzyme active site (e.g., Arg in P1 position for trypsin-like proteases). Tosyl groups enhance specificity for thrombin .

Q. How to optimize this substrate for high-throughput screening (HTS) applications?

- Methodology :

- Miniaturization : Use 96-/384-well plates with automated liquid handling.

- Z′-factor validation : Ensure robust signal (Z′ > 0.5) by optimizing enzyme concentration and incubation time.

- Quench-free detection : Use real-time fluorescence monitoring to avoid stopping reactions .

Q. What is the impact of pH and temperature on hydrolysis rates?

- Methodology : Conduct assays across pH gradients (e.g., 6.0–9.0) and temperatures (25–37°C). For example:

- Thrombin activity peaks at pH 8.0–8.5 and 37°C.

- Acidic conditions (pH <6.0) may destabilize the Tosyl group, reducing specificity .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.